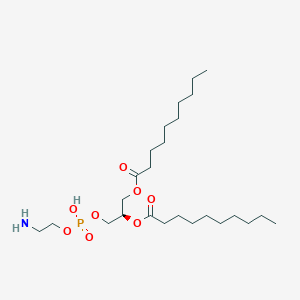

1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine

Description

Properties

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50NO8P/c1-3-5-7-9-11-13-15-17-24(27)31-21-23(22-33-35(29,30)32-20-19-26)34-25(28)18-16-14-12-10-8-6-4-2/h23H,3-22,26H2,1-2H3,(H,29,30)/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOSJVWUOHEQKA-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50NO8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Functions of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine

A Senior Application Scientist's Synthesis of Current Knowledge for Researchers and Drug Development Professionals

Introduction: Situating 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine in the Landscape of Cellular Lipids

This compound (DDGPE) is a synthetic phospholipid belonging to the broader class of phosphatidylethanolamines (PEs). PEs are integral components of cellular membranes, contributing significantly to their structural integrity and fluidity.[1][2] Comprising a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine head group, the specific nature of the fatty acid chains dictates the unique properties of each PE molecule.[2] In the case of DDGPE, the presence of two saturated medium-chain decanoyl (C10:0) fatty acids at the sn-1 and sn-2 positions defines its distinct physicochemical characteristics and, consequently, its biological activities.

This guide provides a comprehensive overview of the known and inferred biological functions of DDGPE, drawing from research on medium-chain N-acylphosphatidylethanolamines (NAPEs) and the foundational roles of PEs in cellular processes. We will delve into its metabolic pathways, its role as a modulator of membrane protein function, particularly the efflux transporter P-glycoprotein (P-gp), and its potential as a precursor for bioactive signaling molecules. Furthermore, this document furnishes detailed experimental protocols for the investigation of DDGPE's biological effects, empowering researchers to further elucidate its functional significance.

Core Biological Functions and Mechanisms of Action

While direct studies on DDGPE are limited, its biological functions can be understood through the lens of its structural features: a PE backbone and medium-chain fatty acyls.

Modulation of Membrane Properties and Protein Function

The lipid composition of cellular membranes is a critical determinant of their biophysical properties and the function of embedded proteins.[3][4] PEs, with their smaller headgroup compared to phosphatidylcholines (PCs), can influence membrane curvature and fluidity.[2] The presence of the two saturated 10-carbon acyl chains in DDGPE will impact local membrane packing and dynamics.

The interaction of phospholipids with membrane proteins is a key aspect of cellular regulation.[3][5] The lipid environment can stabilize different conformational states of a protein, thereby modulating its activity.[3][6] This is particularly relevant for transport proteins whose function relies on significant conformational changes.

Inhibition of P-glycoprotein (P-gp)

One of the most directly reported biological activities of DDGPE is its ability to inhibit the efflux transporter P-glycoprotein (P-gp).[7][8] P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of many drugs by actively transporting them out of cells.[1][9]

Studies have shown that phospholipids, particularly those with medium-chain saturated fatty acids, can act as P-gp inhibitors.[10] Specifically, phosphatidylcholines with two C8:0 (8:0 PC) or C10:0 (10:0 PC) acyl chains have demonstrated significant P-gp inhibition in cellular assays.[10][11] It is proposed that these phospholipids interact directly with P-gp, likely in their monomeric state, to inhibit its function.[10] Given that DDGPE possesses two C10:0 acyl chains, its reported P-gp inhibitory activity aligns with these findings.[7][8] The mechanism of inhibition may involve direct binding to the transporter, thereby blocking substrate access or inhibiting the conformational changes necessary for transport, or by altering the local membrane environment to modulate P-gp's ATPase activity.[6][11][12]

Precursor to Bioactive N-acylethanolamines (NAEs)

DDGPE is a member of the N-acylphosphatidylethanolamine (NAPE) family. NAPEs are key intermediates in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules with diverse physiological roles.[13][14] The synthesis of NAPEs is catalyzed by N-acyltransferases, which transfer a fatty acyl group to the amino headgroup of a PE molecule.[15][16] Subsequently, NAPE-hydrolyzing phospholipase D (NAPE-PLD) cleaves the NAPE molecule to release the corresponding NAE and phosphatidic acid.[3][5]

The N-acyl chain of the resulting NAE is determined by the acyl chain transferred to the PE. Therefore, the metabolism of DDGPE would yield N-decanoylethanolamine (C10:0 NAE) . While less studied than longer-chain NAEs like anandamide (C20:4 NAE) or oleoylethanolamine (C18:1 NAE), medium-chain NAEs are also emerging as bioactive molecules.[17][18] The biological activities of N-decanoylethanolamine are not well-characterized, but the broader NAE family is known to be involved in the regulation of inflammation, appetite, and pain signaling.[14][18][19]

The efficiency of DDGPE as a substrate for NAPE-PLD may be influenced by its medium-chain acyls. Studies on phospholipase activity on NAPEs have shown that the length of the N-acyl chain is a critical determinant, with longer chains potentially causing steric hindrance that reduces enzyme activity.[17] This suggests that the metabolism of DDGPE to N-decanoylethanolamine could be an efficient process.

Experimental Protocols for the Study of this compound

This section provides detailed methodologies for investigating the key biological activities of DDGPE.

Protocol 1: Assessment of P-glycoprotein Inhibition

Two common in vitro methods to assess P-gp inhibition are the Calcein-AM efflux assay and the P-gp ATPase activity assay.

This is a fluorescence-based high-throughput assay to measure P-gp activity.[1][2]

Principle: Calcein-AM is a non-fluorescent, cell-permeant substrate of P-gp. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein, which is not a P-gp substrate and is retained in the cell. In cells overexpressing P-gp, Calcein-AM is effluxed before it can be cleaved, resulting in low fluorescence. A P-gp inhibitor will block this efflux, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence.[13][20]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a P-gp overexpressing cell line (e.g., K562/MDR, MDCKII-MDR1) and a corresponding parental cell line in appropriate media.[2]

-

Seed the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of DDGPE in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the DDGPE stock solution in culture medium to obtain a range of final concentrations.

-

Prepare a known P-gp inhibitor (e.g., Verapamil) as a positive control.[1]

-

-

Assay Procedure:

-

Wash the cell monolayers with warm Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

-

Add the DDGPE dilutions and controls to the respective wells.

-

Prepare a 2X working solution of Calcein-AM in HBSS or PBS.

-

Add the 2X Calcein-AM solution to each well to achieve a final desired concentration (e.g., 0.25 µM).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Wash the cells twice with cold HBSS or PBS.

-

Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 485 nm, emission 530 nm).[1]

-

-

Data Analysis:

-

Calculate the percentage of P-gp inhibition for each DDGPE concentration.

-

Plot the percentage of inhibition against the DDGPE concentration and determine the IC50 value using non-linear regression analysis.

-

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[21][22]

Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The ATPase activity of P-gp is stimulated by its substrates. Inhibitors can either compete with substrates and thus reduce the substrate-stimulated ATPase activity, or in some cases, directly inhibit the basal ATPase activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.[10]

Step-by-Step Methodology:

-

Materials:

-

Assay Procedure:

-

In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

-

Add serial dilutions of DDGPE to the wells. For inhibition studies, also add a fixed concentration of a P-gp activator.

-

Initiate the reaction by adding MgATP.

-

Incubate at 37°C for a defined period (e.g., 20-40 minutes).

-

Stop the reaction and add the Pi detection reagent.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the P-gp specific ATPase activity by subtracting the activity in the presence of a P-gp inhibitor like sodium orthovanadate.

-

Plot the ATPase activity against the DDGPE concentration to determine its effect (stimulation or inhibition) and calculate the EC50 or IC50 value.[21]

-

Protocol 2: Analysis of NAPE Metabolism

This assay measures the conversion of a NAPE substrate, such as DDGPE, to the corresponding NAE.

Principle: The activity of NAPE-PLD is determined by quantifying the formation of the NAE product from a NAPE substrate. This can be achieved using radiolabeled or fluorescently labeled substrates, followed by separation and quantification of the product.[12][23][24]

Step-by-Step Methodology (using a non-radiolabeled approach with LC-MS/MS):

-

Enzyme Source:

-

Prepare cell lysates or membrane fractions from cells or tissues known to express NAPE-PLD (e.g., HEK293T cells overexpressing NAPE-PLD).[23]

-

-

Assay Reaction:

-

Incubate the enzyme source with a known concentration of DDGPE in an appropriate assay buffer (e.g., Tris-HCl with Triton X-100).[23]

-

Include controls such as a boiled enzyme sample.

-

-

Lipid Extraction:

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

Perform a lipid extraction (e.g., Folch or Bligh-Dyer method).

-

-

Quantification by LC-MS/MS:

-

Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a specific multiple reaction monitoring (MRM) method for the detection and quantification of N-decanoylethanolamine.

-

Use an appropriate internal standard for accurate quantification.

-

This assay measures the synthesis of DDGPE from PE and an acyl donor.

Principle: The activity of N-acyltransferase is determined by quantifying the formation of NAPE (DDGPE) from its precursors. This can be done by providing a source of the enzyme, PE, and a suitable acyl donor, and then measuring the NAPE product.[15][25]

Step-by-Step Methodology (using LC-MS/MS):

-

Enzyme and Substrate Preparation:

-

Use a source of N-acyltransferase activity, such as brain microsomes or lysates from cells overexpressing a specific N-acyltransferase.[25]

-

Prepare a reaction mixture containing PE and an appropriate acyl donor (e.g., a phosphatidylcholine with decanoyl chains).

-

-

Assay Reaction:

-

Initiate the reaction by adding the enzyme source to the substrate mixture.

-

Incubate at 37°C for a defined time.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction and perform a lipid extraction as described for the NAPE-PLD assay.

-

Analyze the lipid extract by LC-MS/MS, using a specific MRM method for the detection and quantification of DDGPE.

-

Quantitative Data Summary

| Parameter | Compound | Cell Line/System | Value | Reference |

| P-gp Inhibition | This compound (DDGPE) | Not specified | Promising inhibitory results at 0.3 mM | [7][8] |

| P-gp Inhibition (IC50) | 1,2-Dicapryloyl-sn-glycero-3-phosphocholine (8:0 PC) | Caco-2 | ~15 µM | [10] |

| P-gp Inhibition (IC50) | 1,2-Didecanoyl-sn-glycero-3-phosphocholine (10:0 PC) | Caco-2 | ~10 µM | [10] |

Conclusion and Future Directions

This compound (DDGPE) represents an intriguing synthetic phospholipid with defined biological activity as a P-glycoprotein inhibitor. Its potential roles extend to influencing membrane properties and serving as a precursor for the medium-chain N-acylethanolamine, N-decanoylethanolamine. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify these biological functions.

Future research should focus on:

-

Elucidating the precise molecular mechanism of P-gp inhibition by DDGPE.

-

Investigating the biological activities of N-decanoylethanolamine.

-

Exploring the impact of DDGPE on the biophysical properties of cell membranes and the function of other membrane proteins.

-

Evaluating the in vivo efficacy of DDGPE as a potential agent to overcome multidrug resistance or to enhance the bioavailability of P-gp substrate drugs.

By systematically addressing these research questions, the full therapeutic and scientific potential of DDGPE can be realized.

References

- Bio-protocol. (2017). ATPase Activity Assay. Bio-protocol, 7(21), e2598.

- Mock, E. D., et al. (2020). Fluorescence-based NAPE-PLD activity assay. In Methods in Molecular Biology (Vol. 2083, pp. 233-240). Humana, New York, NY.

- Ferte, J., et al. (1996). Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay. Anticancer Research, 16(5A), 2969-2975.

- Simon, S., et al. (2012). Inhibitory effect of phospholipids on P-glycoprotein: cellular studies in Caco-2, MDCKII mdr1 and MDCKII wildtype cells and P-gp ATPase activity measurements. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(9), 1209-1220.

- Piomelli, D., et al. (2010). Assay of NAPE-PLD Activity. In Methods in enzymology (Vol. 477, pp. 325-335). Academic Press.

- Bansal, T., et al. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Journal of pharmacological and toxicological methods, 64(2), 146-153.

-

Creative Bioarray. (n.d.). P-gp Inhibition Assay. Retrieved from [Link]

- Al-Salami, H., et al. (2019). Assay of NAPE-PLD activity. MethodsX, 6, 1546-1553.

- Florin-Christensen, M., et al. (2004). Phospholipase activity on N-acyl phosphatidylethanolamines is critically dependent on the N-acyl chain length. Biochemical Journal, 381(Pt 1), 107–114.

- Berdyshev, E. V., et al. (2001). Role of N-acylethanolamines in cell signaling. World Review of Nutrition and Dietetics, 88, 207-214.

- Ogura, Y., et al. (2016). A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines.

- Rahn, S., et al. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 25(24), 5906.

- Schmid, H. H., et al. (2001). Role of N-Acylethanolamines in Cell Signaling. In Bioactive Lipids (pp. 207-214). Karger Publishers.

- Jin, X. H., et al. (2009). Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family. Journal of Biological Chemistry, 284(44), 30348-30357.

- Weinheimer, M., et al. (2013). Discovery of the Inhibitory Effect of a Phosphatidylinositol Derivative on P-Glycoprotein by Virtual Screening Followed by In Vitro Cellular Studies. PLoS ONE, 8(4), e60679.

- Eckford, P. D., & Sharom, F. J. (2010). The reconstituted P-glycoprotein multidrug transporter is a flippase for glucosylceramide and other simple glycolipids. Biochemical Journal, 429(1), 191-201.

-

La-VIE Systems. (n.d.). This compound. Retrieved from [Link]

-

Liposome. (n.d.). This compound (10:0 PE). Retrieved from [Link]

- Schmid, H. H., et al. (2001). Role of N-acylethanolamines in cell signaling. World Review of Nutrition and Dietetics, 88, 207-214.

-

Wikipedia. (n.d.). Anandamide. Retrieved from [Link]

- Duncan, A. L., et al. (2020). Insights into the Role of Membrane Lipids in the Structure, Function and Regulation of Integral Membrane Proteins. International Journal of Molecular Sciences, 21(11), 4075.

- Mondal, S., et al. (2005). Lipid-mediated interactions between intrinsic membrane proteins: dependence on protein size and lipid composition. Biophysical journal, 89(4), 2389–2399.

- Wiessler, M., et al. (1987). Biological activity of N-nitrosodiethanolamine and of potential metabolites which may arise after activation by alcohol dehydrogenase in Salmonella typhimurium, in mammalian cells, and in vivo.

- Thallmair, S., et al. (2018).

- Li, Y., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10.

- Janiga, M., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(11), 3217.

- Rilfors, L., et al. (1994). Interactions between membrane proteins and lipid membrane revealed by cryoEM. FEBS letters, 346(2-3), 135-138.

-

Wikipedia. (n.d.). Lipid signaling. Retrieved from [Link]

- Contreras, X., et al. (2020). Membrane Lipids and Cell Signaling. Current opinion in cell biology, 63, 18-26.

- Di Marzo, V., et al. (2004). The Endocannabinoid System: A Putative Role in Neurodegenerative Diseases. Current pharmaceutical design, 10(16), 1891-1907.

-

ResearchGate. (n.d.). Mass Spectrometry for Analysis of Glycerolipids. Retrieved from [Link]

- Kim, J., et al. (2025). Exploring the Synergistic Action of Medium-Chain Triglycerides and Omega-3 Fatty Acids to Enhance Cellular Uptake and Anti-Inflammatory Responses. Nutrients, 17(11), 1889.

- Ross, E. E., et al. (2015). Characterization of Protein—Phospholipid/Membrane Interactions Using a “Membrane-on-a-Chip” Microfluidic System. Analytical chemistry, 87(18), 9405–9412.

- Tsuboi, K., et al. (2018). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 19(10), 2959.

- Schaffer, J. E., & Lodish, H. F. (1994). Cellular Fatty Acid Uptake: A Pathway Under Construction. Cell, 79(3), 427-436.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Li, Y., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10.

- Tsuboi, K., et al. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism.

- Tsuboi, K., et al. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism.

-

Computational Systems Biology. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray ionization MS of.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). De Novo Glycan Annotation of Mass Spectrometry Data. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular phospholipid uptake: flexible paths to coregulate the functions of intracellular lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes [mdpi.com]

- 15. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anandamide - Wikipedia [en.wikipedia.org]

- 17. Emerging physiological roles for N-acylphosphatidylethanolamine metabolism in plants: signal transduction and membrane protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 24. Assay of NAPE-PLD Activity. | Semantic Scholar [semanticscholar.org]

- 25. A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE)

This guide provides a comprehensive overview of the synthetic pathways for 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE), a synthetic phospholipid instrumental in drug delivery and membrane research. DDPE is a key component in the formulation of liposomes and lipid nanoparticles (LNPs), where it serves as a structural lipid.[1] Its C10 fatty acyl chains contribute to increased membrane fluidity and a lower phase transition temperature, which can enhance drug encapsulation and facilitate controlled release.[1] The phosphoethanolamine (PE) headgroup is known to promote membrane fusion and support endosomal escape, making DDPE particularly valuable for the delivery of therapeutics and nucleic acids.[1]

This document delves into the primary chemical and chemoenzymatic strategies for DDPE synthesis, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and methods for purification and characterization.

Strategic Overview: Chemical vs. Chemoenzymatic Synthesis

The synthesis of a stereospecific phospholipid like DDPE, with its defined sn-glycerol backbone, requires precise control over chemical reactions. Two principal strategies dominate the field: fully chemical synthesis and chemoenzymatic synthesis. The choice between these pathways depends on factors such as starting material availability, desired scale, and the need to minimize complex protection-deprotection steps.

| Parameter | Fully Chemical Synthesis | Chemoenzymatic Synthesis |

| Principle | Stepwise construction using traditional organic reactions with protecting groups. | Combines chemical steps with highly specific enzyme-catalyzed reactions. |

| Stereocontrol | Reliant on chiral starting materials (e.g., sn-glycidol). | Often inherently stereospecific due to enzyme nature. |

| Key Steps | Protection, acylation, phosphorylation, deprotection.[] | Enzymatic acylation or headgroup exchange.[3][4] |

| Complexity | Generally more steps, requiring rigorous purification at each stage. | Fewer steps, often cleaner reactions with fewer byproducts. |

| Advantages | High flexibility for creating novel analogs. | High selectivity, milder reaction conditions, reduced need for protecting groups.[5] |

| Disadvantages | Can have lower overall yields due to multiple steps. | Enzyme cost and stability can be a factor; substrate scope may be limited. |

Fully Chemical Synthesis Pathway

The fully chemical approach offers maximum flexibility and is foundational to phospholipid synthesis. It involves the sequential construction of the molecule from a chiral glycerol precursor, ensuring the correct stereochemistry is established from the outset. The process necessitates the use of protecting groups to ensure that acylation and phosphorylation occur at the desired positions.[6]

Rationale and Workflow

The core logic of this pathway is to selectively expose hydroxyl groups on the glycerol backbone for esterification with decanoic acid, followed by the introduction of the phosphoethanolamine headgroup.

Experimental Protocol: Step-by-Step Methodology

-

Starting Material Selection & Protection: Begin with a commercially available chiral precursor, such as (R)-(-)-Glycidyl tosylate or sn-glycerol-3-phosphate. The amine of the ethanolamine and the phosphate group must be protected. A common choice for the amine is the benzyloxycarbonyl (Cbz) group, and the phosphate can be protected as a benzyl ester.

-

Glycerol Backbone Preparation: If starting from glycidol, it is first opened to form a protected glycerol derivative, leaving the sn-1 and sn-2 hydroxyls available for acylation.

-

Acylation of sn-1 and sn-2 Positions: The free hydroxyl groups are esterified using decanoyl chloride or decanoic anhydride in the presence of a catalyst like N,N-dimethyl-4-aminopyridine (DMAP).[7] This reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or chloroform under anhydrous conditions to prevent hydrolysis of the acylating agent. The use of an anhydride and DMAP is often preferred as it leads to high yields (75-90%) and cleaner reactions.[7]

-

Phosphorylation at the sn-3 Position: The protected glycerol backbone is deprotected at the sn-3 position (if necessary) and then reacted with a protected phosphoethanolamine derivative (e.g., N-Cbz-2-aminoethyl-O,O-dibenzyl phosphate) using a suitable coupling agent. This step forms the crucial phosphodiester bond.

-

Final Deprotection: All protecting groups are removed to yield the final DDPE product. For Cbz and benzyl groups, this is typically achieved via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step must be carefully monitored to avoid reduction of other functional groups.

Visualization of the Chemical Synthesis Workflow

Caption: Workflow for the fully chemical synthesis of DDPE.

Chemoenzymatic Synthesis Pathway

Chemoenzymatic strategies leverage the high specificity of enzymes to overcome many of the challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations.[3][5] For phospholipid synthesis, lipases and phospholipases are the biocatalysts of choice.

Rationale and Workflow using Phospholipase D (PLD)

One of the most elegant chemoenzymatic routes to phosphatidylethanolamines is through the transphosphatidylation activity of Phospholipase D (PLD). PLD physiologically hydrolyzes phospholipids like phosphatidylcholine (PC), but in the presence of a primary alcohol like ethanolamine, it will catalyze the exchange of the headgroup.[8]

Experimental Protocol: Step-by-Step Methodology

-

Starting Material: The substrate for this reaction is 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), which can be synthesized or procured commercially.

-

Reaction Setup: DDPC is solubilized, often in a biphasic system (e.g., buffer and an organic solvent like ethyl acetate) to facilitate substrate availability and product recovery. A high concentration of ethanolamine is added to the aqueous phase.

-

Enzymatic Reaction: Recombinant or purified PLD is added to the reaction mixture. The enzyme specifically cleaves the choline from DDPC and catalyzes the formation of a new phosphodiester bond with ethanolamine, yielding DDPE. The reaction is typically run at a controlled pH (around 5.5-8.0, depending on the PLD source) and temperature (30-40°C) for several hours.

-

Reaction Quenching and Product Extraction: Once the reaction reaches completion (monitored by TLC or HPLC), the enzyme is denatured (e.g., by adding EDTA or by heat) and the DDPE product is extracted from the reaction mixture using a suitable organic solvent system, such as a Bligh-Dyer extraction.

Visualization of the Chemoenzymatic Workflow

Caption: PLD-catalyzed chemoenzymatic synthesis of DDPE.

Purification and Characterization

Regardless of the synthetic pathway chosen, rigorous purification and characterization are mandatory to ensure the final product is of high purity and possesses the correct chemical structure. Contaminants such as unreacted starting materials, lyso-phospholipids, or hydrolyzed byproducts can significantly impact the performance of DDPE in downstream applications.[9][10]

Purification Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for phospholipid purification.

-

Method: Reversed-phase HPLC is commonly employed, using a C8 or C18 column.

-

Mobile Phase: A gradient of solvents is typically used, for example, starting with a high concentration of an aqueous solvent (e.g., water/methanol with a buffer) and gradually increasing the concentration of an organic solvent (e.g., isopropanol/acetonitrile).

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for detecting lipids, which often lack a strong UV chromophore.

-

Critical Consideration: During purification, it is essential to avoid acidic conditions or excessive heat, as these can promote the hydrolysis of the fatty acid ester bonds, leading to the formation of lyso-phospholipid impurities.[9][11]

Characterization and Quality Control

A panel of analytical techniques should be used to confirm the identity and purity of the synthesized DDPE.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the product. For DDPE (C₂₅H₅₀NO₈P), the expected molecular weight is approximately 523.64 g/mol .[1][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of the decanoyl acyl chains (characteristic signals in the aliphatic region), the glycerol backbone, and the ethanolamine headgroup protons.

-

¹³C NMR: Provides a carbon map of the molecule, confirming the presence of carbonyls from the ester linkages and all other carbon atoms in the structure.

-

³¹P NMR: This is a crucial test for phospholipids. A single peak in the ³¹P NMR spectrum confirms the presence of the phosphodiester linkage and indicates a high degree of purity with respect to phosphorus-containing impurities.

-

-

Purity Assessment: The final purity is determined by HPLC with ELSD or CAD, with a target purity of >98% for research and pharmaceutical applications.[1]

Conclusion

The synthesis of this compound is a well-established yet nuanced process that is critical for advancing lipid-based drug delivery technologies. The traditional chemical synthesis route offers great flexibility but requires careful management of protecting groups and multiple reaction steps. In contrast, chemoenzymatic methods, particularly those employing Phospholipase D, present a more direct and highly selective alternative that can simplify the workflow and improve yields. The ultimate success of either strategy hinges on robust purification and comprehensive analytical characterization to ensure the final product meets the stringent quality standards required for scientific and therapeutic applications.

References

- Guo, Z., et al. Chemoenzymatic synthesis of fluorogenic phospholipids and evaluation in assays of phospholipases A, C and D. PubMed.

- Eibl, H. Synthesis of glycerophospholipids. PubMed.

- van Swaay, D., et al.

- Vandor, S. L., et al.

- Wikipedia.

- Vandor, S. L., et al.

- Vandor, S. L., et al.

- van Swaay, D., et al.

- Vandor, S. L., et al. Biosynthesis of Phosphatidylethanolamine by Enzyme. Plant Physiology.

- Career Henan Chemical Co. This compound. CoreyChem.

- Yao, W., et al. Concise Synthesis of Glycerophospholipids. The Journal of Organic Chemistry.

- Lindh, I., & Stawinski, J. A general method for the synthesis of glycerophospholipids and their analogs via H-phosphonate intermediates.

- Biochemistry Den. Glycerophospholipids Biosynthesis Basic Guide. Biochemistry Den.

- Speers, A. E., & Cravatt, B. F.

- Gupta, C. M., et al. Glycerophospholipid synthesis: Improved general method and new analogs containing photoactivable groups.

- Schnorenberg, M. R., et al. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis.

- Chen, B., et al.

- Schnorenberg, M. R., et al. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. NIH.

- Schnorenberg, M. R., et al. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. PubMed.

- BOC Sciences. Phospholipids Synthesis. BOC Sciences.

- Schnorenberg, M. R., et al. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. Semantic Scholar.

- Chem-Impex. 1,2-Dipalmitoyl-sn-glycero-3-phospho-ethanolamine. Chem-Impex.

- illuminated Cell. This compound.

- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.

- Gendaszewska-Darmach, E., et al. Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA...

- PubChem. This compound. PubChem.

- Cayman Chemical. 1,2-Didecanoyl-sn-glycero-3-PC. Cayman Chemical.

- Biosynth. Phospholipids - a diverse group of molecules. Biosynth.

- Wikipedia. Phospholipid. Wikipedia.

- Computational Systems Biology. This compound.

- AOCS. Phospholipid Biosynthesis. AOCS.

- New York Structural Biology Center. The Chemistry of Phospholipid Biosynthesis. NYSBC.

Sources

- 1. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. Chemoenzymatic synthesis of fluorogenic phospholipids and evaluation in assays of phospholipases A, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. A Chemoenzymatic Strategy for Imaging Cellular Phosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | C25H50NO8P | CID 9546803 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) in Model Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Medium-Chain Phospholipids in Membrane Biophysics

In the intricate world of membrane biophysics and drug delivery, the choice of lipid is paramount. While long-chain phospholipids dominate many model membrane studies, medium-chain lipids such as 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) offer a unique set of physicochemical properties that are invaluable for probing specific membrane phenomena. DDPE, a saturated phosphatidylethanolamine (PE) with two C10:0 acyl chains, serves as a powerful tool for understanding the influence of acyl chain length on bilayer mechanics, phase behavior, and lipid-protein interactions.

This technical guide provides a comprehensive overview of DDPE, from its fundamental physicochemical characteristics to detailed experimental protocols for its application in model membrane systems. As a Senior Application Scientist, my goal is to not only present methodologies but to also provide the underlying scientific rationale, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Properties of DDPE: A Comparative Perspective

The behavior of DDPE in a bilayer is largely dictated by its molecular geometry: a small ethanolamine headgroup and two relatively short, saturated acyl chains. This structure imparts distinct characteristics compared to its longer-chain and unsaturated counterparts.

Phase Behavior and Transition Temperature (Tm)

| Phospholipid | Acyl Chain Composition | Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) |

| DLPE | C12:0 | 29 °C |

| DMPE | C14:0 | 50 °C |

| DPPE | C16:0 | 63 °C |

| DSPE | C18:0 | 74 °C |

| (Data sourced from Avanti Polar Lipids)[1] |

Based on this trend, the Tm of DDPE (C10:0) can be reliably interpolated to be below that of DLPE (C12:0), placing it in the range of approximately 5-10 °C . This lower Tm means that at typical physiological temperatures (around 37 °C), DDPE bilayers are in a highly fluid state. This property is particularly useful for studies requiring a fluid membrane environment without the complexities of unsaturated lipids, such as oxidation.

Phosphatidylethanolamines, including DDPE, can also exhibit a transition from a lamellar (Lα) to an inverted hexagonal (HII) phase, which is crucial for processes like membrane fusion.[2][3][4] The propensity to form this non-bilayer structure is influenced by the small headgroup of PE, which creates a cone-like molecular shape.[5]

DDPE in Mixed Lipid Systems: Tailoring Membrane Properties

In biological membranes, lipids exist as complex mixtures. Understanding how DDPE interacts with other common membrane components is essential for creating relevant model systems.

Interaction with Cholesterol

Cholesterol is a crucial regulator of membrane fluidity and organization. In general, cholesterol interacts favorably with saturated phospholipids.[6][7][8][9] When incorporated into a DDPE bilayer, cholesterol is expected to increase the ordering of the acyl chains in the liquid crystalline state, leading to a state often referred to as the liquid-ordered (lo) phase. This ordering effect can modulate membrane permeability and mechanical properties. The interaction between the ethanolamine headgroup of PE and cholesterol also plays a role in the condensation of the lipid monolayer.

Mixing with Other Phospholipids (e.g., POPC)

When mixed with phospholipids possessing longer or unsaturated chains, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), DDPE can induce phase separation. Due to the mismatch in acyl chain length and packing properties, DDPE-rich domains may coexist with POPC-rich domains. The extent of this phase separation is dependent on the composition of the mixture and the temperature. Studying such phase-separated vesicles can provide insights into the formation and properties of lipid rafts and other membrane microdomains.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with built-in quality control steps to ensure the reliability of your results.

Workflow for Liposome Preparation and Characterization

Caption: Workflow for preparing and characterizing DDPE-containing liposomes.

Protocol 1: Preparation of DDPE-Containing Unilamellar Vesicles by Extrusion

This protocol details the thin-film hydration method followed by extrusion, a robust technique for producing unilamellar vesicles of a defined size.[10][11][12][13]

Materials:

-

This compound (DDPE)

-

Other lipids as required (e.g., POPC, Cholesterol)

-

Chloroform or a 2:1 chloroform:methanol mixture

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Rotary evaporator

-

High-vacuum pump

-

Water bath

-

Vortex mixer

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass round-bottom flask

Methodology:

-

Lipid Film Formation:

-

Dissolve the desired amount of DDPE and any other lipids in chloroform in the round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.

-

Remove the organic solvent using a rotary evaporator. The water bath temperature should be kept low (around 30-35 °C) to avoid degradation of the lipids.

-

Continue to dry the thin lipid film under a high vacuum for at least 2 hours (preferably overnight) to remove any residual solvent. The absence of solvent is critical for the formation of stable bilayers.

-

-

Hydration:

-

Warm the hydration buffer to a temperature significantly above the estimated Tm of the lipid mixture. For pure DDPE, a hydration temperature of 25-30 °C is recommended.

-

Add the warm buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

-

Immediately vortex the flask vigorously for 5-10 minutes to disperse the lipid film and form multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycles:

-

To enhance the encapsulation of the aqueous phase and promote the formation of unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles.

-

Freeze the suspension rapidly in liquid nitrogen until fully frozen.

-

Thaw the suspension in a warm water bath (slightly above the Tm). This process helps to rupture and reform the vesicles.

-

-

Extrusion:

-

Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

-

Equilibrate the extruder to the hydration temperature.

-

Pass the lipid suspension through the extruder 11-21 times. An odd number of passes ensures that the final vesicle population has been extruded through the membrane. This step is crucial for obtaining a monodisperse population of large unilamellar vesicles (LUVs).

-

-

Vesicle Characterization (Size):

-

Immediately after preparation, determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). A PDI below 0.1 indicates a homogenous population of vesicles.

-

Protocol 2: Characterization of DDPE Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the thermotropic properties of lipid bilayers, including the Tm and the enthalpy of the phase transition (ΔH).[14][15][16]

Materials:

-

DDPE liposome suspension (from Protocol 1)

-

Reference buffer (the same buffer used for liposome hydration)

-

Differential Scanning Calorimeter

Methodology:

-

Sample Preparation:

-

Carefully load the liposome suspension into the sample cell of the DSC. Avoid introducing air bubbles.

-

Load an equal volume of the reference buffer into the reference cell.

-

-

DSC Scan:

-

Equilibrate the sample at a temperature well below the expected Tm (e.g., -10 °C for DDPE).

-

Scan the temperature at a controlled rate (e.g., 1 °C/min) up to a temperature well above the Tm (e.g., 40 °C).

-

Perform a cooling scan at the same rate to assess the reversibility of the transition.

-

Conduct at least two heating and cooling cycles to ensure reproducibility.

-

-

Data Analysis:

-

The Tm is determined as the peak temperature of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak. This value provides information about the cooperativity of the transition.

-

Diagram of a Typical DSC Thermogram for DDPE Liposomes

Caption: A representative DSC thermogram for DDPE liposomes showing the gel-to-liquid crystalline phase transition.

Protocol 3: Assessing Membrane Fluidity with Fluorescence Anisotropy

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) is a sensitive method to measure the rotational mobility of the probe within the bilayer, which is inversely related to membrane fluidity.[17][18][19][20][21]

Materials:

-

DDPE liposome suspension

-

DPH stock solution in a suitable solvent (e.g., tetrahydrofuran)

-

Spectrofluorometer with polarization filters

Methodology:

-

Probe Incorporation:

-

Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid self-quenching and artifacts.

-

Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to ensure complete incorporation of the probe into the bilayer.

-

-

Anisotropy Measurement:

-

Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

-

Measure the corresponding intensities with the excitation polarizer oriented horizontally (IHV and IHH) to correct for instrument-specific biases (G-factor).

-

-

Calculation:

-

The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH is the G-factor.

-

-

Interpretation:

-

A higher anisotropy value indicates lower rotational mobility of the probe and thus, lower membrane fluidity (a more ordered membrane).

-

By measuring anisotropy as a function of temperature, one can observe the sharp decrease in anisotropy corresponding to the gel-to-liquid crystalline phase transition.

-

Applications in Drug Development and Beyond

The unique properties of DDPE make it a valuable tool in several research areas:

-

Drug-Membrane Interactions: The simple, well-defined nature of DDPE bilayers provides a clean system to study the partitioning and effect of drug molecules on membrane properties.

-

Membrane Protein Studies: Reconstituting membrane proteins into DDPE-containing liposomes allows for the investigation of how the lipid environment, particularly acyl chain length, influences protein function.

-

Drug Delivery Systems: While less common for in vivo applications due to its lower Tm, DDPE can be a component in more complex lipid formulations to modulate the overall properties of the delivery vehicle.

Conclusion: The Versatility of a Medium-Chain Phospholipid

This compound is more than just another lipid in the vast library available to membrane scientists. Its medium-chain length provides a unique window into the fundamental principles governing lipid bilayer organization and dynamics. By understanding and applying the concepts and protocols outlined in this guide, researchers can leverage the distinct properties of DDPE to gain deeper insights into the complex world of biological membranes and to design more effective lipid-based technologies.

References

-

Ali, S., Lin, H. N., Bittman, R., & Huang, C. H. (1990). Binary mixtures of saturated and unsaturated mixed-chain phosphatidylcholine. A differential scanning calorimetry study. Biochemistry, 29(22), 5203–5209. [Link]

-

Staneva, G., & Angelova, M. I. (2009). A raft-associated species of phosphatidylethanolamine interacts with cholesterol comparably to sphingomyelin. A Langmuir-Blodgett monolayer study. PloS one, 4(3), e5053. [Link]

-

Tate, M. W., Eikenberry, E. F., Turner, D. C., Shyamsunder, E., & Gruner, S. M. (1991). Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. Biophysical journal, 59(1), 1–12. [Link]

-

Alsop, R. J., & Schick, M. (2016). Chemical potential measurements constrain models of cholesterol-phosphatidylcholine interactions. Biophysical journal, 110(11), 2445–2448. [Link]

-

Huang, C. H. (2001). Mixed-chain phospholipids: structures and chain-melting behavior. Journal of the American Oil Chemists' Society, 78(10), 961–974. [Link]

-

He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in molecular biology (Clifton, N.J.), 2622, 241–244. [Link]

-

JoVE. (n.d.). DPH Probe Method for Liposome-Membrane Fluidity Determination. Retrieved from [Link]

-

Gmaj, J., & Taras, H. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. [Link]

-

Haldar, S., & Chattopadhyay, A. (2023). Phosphatidylethanolamine and Cholesterol Promote Hemifusion Formation: A Tug of War between Membrane Interfacial Order and Intrinsic Negative Curvature of Lipids. The journal of physical chemistry. B, 127(38), 8235–8245. [Link]

-

Roy, B., & Chattopadhyay, A. (2021). Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model. The journal of physical chemistry. B, 125(49), 13443–13452. [Link]

-

Nakano, M., Fukuda, H., Abe, M., & Handa, T. (2010). A Comparative Study of the Effects of Cholesterol and Lanosterol on Hydrated Phosphatidylethanolamine Assemblies: Focusing on Physical Parameters Related to Membrane Fusion. International journal of molecular sciences, 11(1), 164–176. [Link]

-

Roy, B., & Chattopadhyay, A. (2021). Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model. The Journal of Physical Chemistry B, 125(49), 13443-13452. [Link]

-

Ali, S., Lin, H. N., Bittman, R., & Huang, C. H. (1990). Binary mixtures of saturated and unsaturated mixed-chain phosphatidylcholines. A differential scanning calorimetry study. Biochemistry, 29(22), 5203-5209. [Link]

-

BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. Retrieved from [Link]

- Téllez, L. A., & Mantilla, C. A. (2012). Differential Scanning Calorimetry of Protein–Lipid Interactions. In Lipid-Protein Interactions: Methods and Protocols (pp. 63-74). Humana Press.

-

ResearchGate. (n.d.). Fraction of the lipid acyl chains that show L c -like packing as a.... Retrieved from [Link]

-

Pan, J., Dalzini, A., Song, L., & Hristova, K. (2018). Cholesterol and Phosphatidylethanolamine Lipids Exert Opposite Effects on Membrane Modulations Caused by the M2 Amphipathic Helix. Biophysical journal, 115(3), 518–527. [Link]

-

Avanti Polar Lipids. (n.d.). 16:0 PE 850705 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine. Retrieved from [Link]

-

Cevc, G., & Marsh, D. (1989). Thermodynamics of phospholipid bilayer assembly. Biochemistry, 28(10), 4229–4232. [Link]

-

Palermo, G., & Magistrato, A. (2019). Structure and Dynamics of the Acyl Chains in the Membrane Trafficking and Enzymatic Processing of Lipids. Accounts of chemical research, 52(8), 2266–2276. [Link]

-

Heimburg, T. (2010). The thermodynamics of simple biomembrane mimetic systems. Biochimica et biophysica acta, 1798(7), 1318–1330. [Link]

-

de Almeida, R. F., Joly, E., & Leikin, S. (2009). Phase diagrams of lipid mixtures relevant to the study of membrane rafts. Biophysical journal, 97(6), 1599–1608. [Link]

-

Heberle, F. A., & Feigenson, G. W. (2011). Phase diagram of a 4-component lipid mixture: DSPC/DOPC/POPC/chol. Biochimica et biophysica acta, 1808(1), 221–229. [Link]

-

ResearchGate. (n.d.). Thermodynamics of Lipid Organization and Domain Formation in Phospholipid Bilayers. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetric (DSC) scan for liposomes with different PC composition. Retrieved from [Link]

- Nagle, J. F., & Tristram-Nagle, S. (2000). Lipid bilayers: thermodynamics, structure, fluctuations, and interactions. Biochimica et biophysica acta, 1469(3), 159–195.

-

Taylor & Francis eBooks. (n.d.). Molecular Theory of Acyl Chain Packing in Lipid and Lipid-Protein Memb. Retrieved from [Link]

-

van der Wel, P. C., Strandberg, E., Killian, J. A., & Koeppe, R. E. (1995). Structure and dynamics of the acyl chain of a transmembrane polypeptide. Biochemistry, 34(6), 1961–1971. [Link]

-

Avanti Polar Lipids. (n.d.). Avanti® Polar Lipids. Retrieved from [Link]

-

Heberle, F. A., & Feigenson, G. W. (2013). Phase Diagram of a Polyunsaturated Lipid Mixture: brain sphingomyelin/1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine/cholesterol. Biochimica et biophysica acta, 1828(11), 2498–2506. [Link]

-

Marsh, D. (2009). Thermodynamics of lipid interactions in complex bilayers. Biochimica et biophysica acta, 1788(1), 72–82. [Link]

-

Heberle, F. A., & Feigenson, G. W. (2013). Phase Diagram of a 4-Component Lipid Mixture: DSPC/DOPC/POPC/chol. Biochimica et biophysica acta, 1828(11), 2498–2506. [Link]

-

Avanti Polar Lipids. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

-

Shipley, G. G. (1986). Lateral chain packing in lipids and membranes. ResearchGate. [Link]

-

Abu-hassanayn, F., & Al-Akayleh, F. (2020). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. Heliyon, 6(4), e03816. [Link]

-

Križman, M., & Kenda, M. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules (Basel, Switzerland), 26(12), 3698. [Link]

-

Kelley, L. A., Butler, D., & Leventis, R. (2022). Lipid loss and compositional change during preparation of liposomes by common biophysical methods. Biochimica et biophysica acta. Biomembranes, 1864(8), 183944. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Myristoylated Phosphatidylethanolamine: Interfacial Behavior and Interaction with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine and Cholesterol Promote Hemifusion Formation: A Tug of War between Membrane Interfacial Order and Intrinsic Negative Curvature of Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. A raft-associated species of phosphatidylethanolamine interacts with cholesterol comparably to sphingomyelin. A Langmuir-Blodgett monolayer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical potential measurements constrain models of cholesterol-phosphatidylcholine interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mixed-chain phospholipids: structures and chain-melting behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol and Phosphatidylethanolamine Lipids Exert Opposite Effects on Membrane Modulations Caused by the M2 Amphipathic Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid loss and compositional change during preparation of liposomes by common biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]

- 14. ucm.es [ucm.es]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 18. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bmglabtech.com [bmglabtech.com]

- 21. medchemexpress.com [medchemexpress.com]

physical characteristics of didecanoyl-PE

An In-Depth Technical Guide to the Physical Characteristics of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (Didecanoyl-PE)

Section 1: Introduction to Didecanoyl-PE

This compound, commonly referred to as Didecanoyl-PE or PE(10:0/10:0), is a synthetic, saturated diacyl-glycerophospholipid. It holds a distinct position in the fields of biophysics, membrane science, and pharmaceutical development. Structurally, it is characterized by a glycerol backbone esterified with two C10:0 fatty acyl chains (decanoic acid) at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position.

The relatively short C10 acyl chains confer unique physical properties compared to its longer-chain homologues, such as increased membrane fluidity and a lower gel-to-liquid crystalline phase transition temperature.[1] These characteristics are highly advantageous in the formulation of lipid-based drug delivery systems, including liposomes and lipid nanoparticles (LNPs).[1] The phosphoethanolamine (PE) headgroup itself is of significant biological relevance; its smaller size and propensity for hydrogen bonding can influence membrane curvature and promote non-bilayer structures, which are critical for processes like membrane fusion and endosomal escape of therapeutic payloads.[1]

This technical guide provides a comprehensive overview of the core , detailing its fundamental properties, self-assembly behavior, and thermotropic phase transitions. Furthermore, it presents standardized, field-proven protocols for the analytical characterization of these properties, offering researchers and formulation scientists a robust framework for their work.

Section 2: Fundamental Physicochemical Properties

The macroscopic and thermodynamic behavior of didecanoyl-PE is dictated by its molecular structure. The key physicochemical properties are summarized in the table below.

| Property | Value / Description | Source(s) |

| Synonyms | 10:0 PE, PE(10:0/10:0) | [1][2] |

| CAS Number | 253685-27-7 | [1][3] |

| Appearance | Off-white to white solid/powder | [1][3] |

| Molecular Formula | C₂₅H₅₀NO₈P | [1][2] |

| Molecular Weight | 523.64 g/mol | [1][2][3] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and DMF. The related compound, 1,2-didecanoyl-pc, is soluble in ethanol (30 mg/mL) and DMF (20 mg/mL).[4] Forms dispersions in aqueous buffers. | |

| Phase Transition Temp. (Tₘ) | < 29 °C (inferred). The Tₘ decreases with shorter acyl chain length in the PE series (e.g., DLPE (12:0) = 29 °C, DMPE (14:0) = 50 °C).[5] Didecanoyl-PE's short C10 chains result in a Tₘ below that of DLPE. |

Section 3: Self-Assembly in Aqueous Media

As an amphiphilic molecule, didecanoyl-PE spontaneously organizes into ordered structures when hydrated in an aqueous environment. This self-assembly is a thermodynamically driven process governed primarily by the hydrophobic effect, which minimizes the unfavorable interactions between the decanoyl chains and water molecules.

Due to its cylindrical molecular shape, resulting from the balance between the cross-sectional area of its small ethanolamine headgroup and its two C10 acyl chains, didecanoyl-PE predominantly forms lipid bilayers . These bilayers are the fundamental structure of biological membranes and liposomes. In a liposomal context, the bilayers curve to form spherical vesicles, encapsulating an aqueous core. This ability to encapsulate both hydrophilic agents (in the core) and lipophilic agents (within the bilayer) makes it an excellent component for drug delivery vehicles.

While diacyl-PEs strongly favor bilayer formation, under specific conditions of temperature, pressure, or in the presence of certain ions (e.g., Ca²⁺), they can adopt non-lamellar phases, such as the inverted hexagonal (HII) phase, which is relevant for membrane fusion events.

Below is a diagram illustrating the fundamental principle of self-assembly from individual didecanoyl-PE monomers into a stable bilayer structure in an aqueous solution.

Step-by-Step Protocol:

-

Sample Preparation (MLVs): a. Dissolve a known quantity of didecanoyl-PE in chloroform or a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the expected Tₘ. This results in a suspension of multilamellar vesicles (MLVs).

-

DSC Instrument Setup: a. Perform baseline scans with buffer in both the sample and reference pans to ensure instrument stability.

-

Sample Analysis: a. Accurately pipette a precise volume of the MLV suspension into a hermetically sealed DSC sample pan. b. Place an identical volume of the hydration buffer into the reference pan. c. Place both pans in the DSC cell and equilibrate at a temperature at least 20°C below the expected Tₘ. d. Initiate a heating scan at a controlled rate (e.g., 1°C/min) to a temperature at least 20°C above the Tₘ. e. Record the differential heat flow as a function of temperature. Data from a second heating scan is often used for final analysis to ensure thermal history is erased.

-

Data Interpretation: a. The resulting thermogram plots heat flow versus temperature. The endothermic peak represents the gel-to-liquid crystalline phase transition. b. The Tₘ is determined as the temperature at the maximum of the peak. c. The transition enthalpy (ΔH) is calculated by integrating the area under the peak.

Characterization of Vesicle Size by Dynamic Light Scattering (DLS)

Causality: DLS is a non-invasive technique used to measure the size distribution of nanoparticles or vesicles suspended in a liquid. It works by illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the vesicles; smaller particles move faster, causing faster fluctuations. The Stokes-Einstein equation is then used to relate these fluctuations to the particle size (hydrodynamic diameter). This is a critical quality control step in liposome formulation to ensure batch-to-batch consistency and to verify that vesicles are within the desired size range for a given application (e.g., for avoiding rapid clearance by the reticuloendothelial system).

Step-by-Step Protocol:

-

Sample Preparation: a. Prepare unilamellar vesicles (e.g., by extrusion or sonication of MLVs) to achieve a more uniform size distribution. b. Dilute the liposome suspension with the same filtered buffer used for hydration to a concentration suitable for DLS analysis (typically to achieve a count rate within the instrument's optimal range).

-

DLS Measurement: a. Equilibrate the instrument and sample to a controlled temperature (e.g., 25°C). b. Transfer the diluted sample to a clean cuvette. c. Place the cuvette in the DLS instrument. d. Set the measurement parameters, including the viscosity and refractive index of the dispersant (buffer). e. Perform multiple measurements to ensure reproducibility.

-

Data Interpretation: a. The instrument's software generates a size distribution report, typically providing the Z-average diameter (intensity-weighted mean) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value < 0.2 is generally indicative of a monodisperse sample.

Analysis of Monolayer Properties using a Langmuir-Blodgett Trough

Causality: A Langmuir trough allows for the study of didecanoyl-PE behavior in two dimensions at an air-water interface. [6]This technique provides fundamental insights into molecular packing and intermolecular interactions. By compressing a monolayer of the lipid on a water subphase with movable barriers, one can generate a surface pressure-area (π-A) isotherm. [7]This isotherm reveals key information, such as the average area occupied by each molecule and the different physical states (phases) of the monolayer (e.g., gas, liquid-expanded, liquid-condensed, solid) as a function of packing density.

Step-by-Step Protocol:

-

Trough Preparation: a. Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., chloroform, ethanol) and rinse with ultrapure water. b. Fill the trough with an aqueous subphase (e.g., ultrapure water or a buffer). Check for surface purity by compressing the barriers; the surface pressure should remain near zero.

-

Monolayer Formation: a. Prepare a dilute solution of didecanoyl-PE in a volatile, water-immiscible solvent like chloroform (e.g., 1 mg/mL). b. Using a microsyringe, carefully deposit a known volume of the lipid solution onto the subphase surface. c. Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely.

-

Isotherm Measurement: a. Compress the monolayer by moving the barriers at a slow, constant rate. b. Simultaneously record the surface pressure (measured by a Wilhelmy plate or similar sensor) as a function of the surface area.

-

Data Interpretation: a. Plot surface pressure (π, in mN/m) versus the mean molecular area (A, in Ų/molecule). b. Analyze the different regions of the isotherm to identify phase transitions (indicated by changes in the slope). c. Extrapolate the steepest part of the curve (condensed phase) to zero surface pressure to estimate the limiting molecular area, which represents the cross-sectional area of a tightly packed molecule.

Section 6: Conclusion

This compound is a valuable phospholipid whose physical characteristics are directly attributable to its unique molecular structure: a compact ethanolamine headgroup and dual C10 saturated acyl chains. Its propensity to form fluid bilayer structures at and below physiological temperatures makes it a versatile tool for modulating membrane properties and a key component in the design of advanced lipid-based delivery systems. A thorough characterization of its phase behavior, self-assembly, and interfacial properties using techniques such as DSC, DLS, and Langmuir trough analysis is fundamental to its rational application in research and pharmaceutical development.

Section 7: References

-

Tate, M. W., Eikenberry, E. F., Turner, D. C., Shyamsunder, E., & Gruner, S. M. (1991). Determination of the L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. Chemistry and Physics of Lipids, 57(2-3), 147–156. [Link]

-

ResearchGate. (2021). What about the solubility of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)? Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). Retrieved January 3, 2026, from [Link]

-

Siarom, M. R., & Tatu, C. S. (2014). Calorimetric Behavior of Phosphatidylcholine/Phosphatidylethanolamine Bilayers is Compatible with the Superlattice Model. Biophysical journal, 107(10), 2365–2374. [Link]

-

Jarzyna, P., et al. (2021). Insight into the Molecular Mechanism of Surface Interactions of Phosphatidylcholines—Langmuir Monolayer Study Complemented with Molecular Dynamics Simulations. International Journal of Molecular Sciences, 22(11), 5677. [Link]

-

Murthy, S. S. N., & Munjal, S. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education, 46(5), 459-471. [Link]

-

Glyko. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Li, Y., et al. (2012). Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC. Pharmaceutical development and technology, 17(2), 195-200. [Link]

-

Tan, C. P., & Che Man, Y. B. (2000). Differential Scanning Calorimetric Analysis of Edible Oils: Comparison of Thermal Properties and Chemical Composition. Journal of the American Oil Chemists' Society, 77(2), 143-155. [Link]

-

Dynarowicz-Łątka, P., & Hąc-Wydro, K. (2004). A Langmuir film approach to elucidating interactions in lipid membranes: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine/cholesterol/metal cation systems. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1664(1), 1-13. [Link]

-

ResearchGate. (2018). What is the transition temperature (Tc) of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (08:0 PC)? Retrieved January 3, 2026, from [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved January 3, 2026, from [Link]

-

Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved January 3, 2026, from [Link]

-

Kádár, S., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. International Journal of Molecular Sciences, 24(13), 10925. [Link]

-

Nanoscience Instruments. (n.d.). Langmuir Films. Retrieved January 3, 2026, from [Link]

-

Concordia University. (n.d.). LAB MANUAL Langmuir-Blodgett Film. Retrieved January 3, 2026, from [Link]

-

Disalvo, E. A., et al. (2015). Langmuir films at the oil/water interface revisited. Advances in Colloid and Interface Science, 217, 1-13. [Link]

-

de Oliveira, R. V. B., et al. (2018). Thermal Analysis of Differential Scan-DSC Calorimetry for the Pure High-Density Polyethylene and Its Variables. International Journal of Engineering Trends and Technology, 65(1), 1-6. [Link]

-

Defense Technical Information Center. (1991). Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound - Career Henan Chemical Co. [coreychem.com]

- 2. This compound | C25H50NO8P | CID 9546803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10:0 PE powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 4. 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE CAS#: 3436-44-0 [chemicalbook.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. nanoscience.com [nanoscience.com]

- 7. sfu.ca [sfu.ca]

The Subtle Influence of a Synthetic Phospholipid: A Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine in the Context of Cellular Signaling

This technical guide delves into the role of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE), a synthetic saturated phospholipid, within the intricate world of cell signaling. While not a classical signaling molecule, DDGPE's influence on membrane properties and protein function provides a compelling case for its indirect but significant participation in cellular communication. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the biophysical and biochemical properties of specific phospholipid species.

Part 1: Foundational Understanding of this compound (DDGPE)

Molecular Structure and Physicochemical Properties

This compound is a glycerophospholipid characterized by a glycerol backbone, two decanoic acid (10:0) fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphoethanolamine head group at the sn-3 position.

| Property | Value | Source |

| Molecular Formula | C25H50NO8P | |

| Molecular Weight | 523.6 g/mol | |

| Fatty Acyl Chains | 2x Decanoic Acid (10:0) | |

| Headgroup | Phosphoethanolamine |

The presence of two saturated ten-carbon chains gives DDGPE specific biophysical characteristics that influence the properties of lipid bilayers into which it is incorporated. These shorter acyl chains, compared to more common biological phospholipids with 16 or 18-carbon chains, can increase membrane fluidity and lower the phase transition temperature.[1]

The Broader Context: Phosphatidylethanolamine (PE) in Cellular Membranes

Phosphatidylethanolamine (PE) is a major constituent of biological membranes, typically ranking as the second most abundant phospholipid after phosphatidylcholine (PC).[2] PEs are known to play several critical roles that can influence cell signaling:

-

Membrane Curvature and Dynamics: The relatively small ethanolamine headgroup of PE imparts a conical shape to the molecule, which induces negative curvature in lipid bilayers. This property is crucial for processes involving membrane fusion and fission, such as vesicle trafficking, endocytosis, and exocytosis.[3][4]

-

Protein Localization and Function: PE can directly interact with and modulate the function of membrane proteins, influencing their conformational changes and localization within the membrane.[4][5]

-

Precursor to Signaling Molecules: PE can be a substrate for enzymes that generate other signaling lipids. For instance, it can be converted to other phospholipids, thereby altering the signaling landscape of the membrane.[3]

-

Role in Autophagy: PE is essential for the formation of autophagosomes, a key process in cellular homeostasis. It conjugates with LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-PE (LC3-II), which is critical for autophagosomal membrane expansion and closure.[3]

Part 2: The Indirect Signaling Role of DDGPE: Modulation of P-glycoprotein Activity

While direct evidence for DDGPE as a primary or secondary messenger in a signaling cascade is lacking, a significant role in modulating cellular signaling can be inferred from its interaction with membrane transport proteins, most notably P-glycoprotein (P-gp).

P-glycoprotein: A Key Player in Cellular Efflux and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-binding cassette (ABC) transporter that actively effluxes a wide variety of substrates from cells.[6] This function is critical in maintaining cellular homeostasis by removing toxins, but it is also a major contributor to multidrug resistance in cancer cells, where it pumps chemotherapeutic agents out of the cell, reducing their efficacy.[6] P-gp is also expressed in barrier tissues like the blood-brain barrier, where it limits the entry of many drugs into the central nervous system.[6]

DDGPE as a P-glycoprotein Inhibitor